molecular formula C8H12O B11999702 Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]

Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]

Cat. No.: B11999702
M. Wt: 124.18 g/mol
InChI Key: PTEQKBGZDDLLIY-UHFFFAOYSA-N
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Description

Spiro[bicyclo[221]heptane-2,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxidizing agents. One common method is the epoxidation of norbornene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired spirocyclic epoxide.

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Diols: Formed through the opening of the epoxide ring by oxidizing agents.

    Alcohols: Resulting from the reduction of the epoxide ring.

    Functionalized Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used as a building block in organic synthesis.

Biology and Medicine

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and reactive epoxide ring make it a candidate for developing enzyme inhibitors and other bioactive molecules .

Industry

In the industrial sector, Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for creating high-performance materials .

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with nucleophilic sites in enzymes or other biomolecules, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[221]heptane-2,2’-oxirane] is unique due to its spirocyclic structure and the presence of the reactive epoxide ring

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]

InChI

InChI=1S/C8H12O/c1-2-7-3-6(1)4-8(7)5-9-8/h6-7H,1-5H2

InChI Key

PTEQKBGZDDLLIY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23CO3

Origin of Product

United States

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